molecular formula C20H17N5O B11480134 8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene

8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene

Cat. No.: B11480134
M. Wt: 343.4 g/mol
InChI Key: HPEMZIGAUZAIJK-UHFFFAOYSA-N
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Description

8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[77002,6010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the tert-butylphenyl group and the oxa-bridge. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[77002,6010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene stands out due to its unique combination of a tert-butylphenyl group and an oxa-bridge within a tetracyclic framework

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

8-(4-tert-butylphenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene

InChI

InChI=1S/C20H17N5O/c1-20(2,3)13-10-8-12(9-11-13)18-22-17-16(23-26-24-17)19-21-14-6-4-5-7-15(14)25(18)19/h4-11H,1-3H3

InChI Key

HPEMZIGAUZAIJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=NON=C3C4=NC5=CC=CC=C5N24

Origin of Product

United States

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